4-[(2-ethylbutanoyl)amino]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
4-(2-ETHYLBUTANAMIDO)-N-[5-(TRIFLUOROMETHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE is a complex organic compound featuring a trifluoromethyl group, a thiadiazole ring, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-ETHYLBUTANAMIDO)-N-[5-(TRIFLUOROMETHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE typically involves multiple steps, including the formation of the thiadiazole ring and the introduction of the trifluoromethyl group. One common method involves the reaction of 2-ethylbutanamide with 5-(trifluoromethyl)-1,3,4-thiadiazole-2-amine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
4-(2-ETHYLBUTANAMIDO)-N-[5-(TRIFLUOROMETHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
4-(2-ETHYLBUTANAMIDO)-N-[5-(TRIFLUOROMETHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 4-(2-ETHYLBUTANAMIDO)-N-[5-(TRIFLUOROMETHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, while the thiadiazole ring contributes to its stability and reactivity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues .
Comparison with Similar Compounds
Similar Compounds
4-(2-ETHYLBUTANAMIDO)-N-[5-(TRIFLUOROMETHYL)-1,3,4-OXADIAZOL-2-YL]BENZAMIDE: Similar structure but with an oxadiazole ring instead of a thiadiazole ring.
4-(2-ETHYLBUTANAMIDO)-N-[5-(TRIFLUOROMETHYL)-1,3,4-THIADIAZOL-2-YL]TOLUENE: Similar structure but with a toluene group instead of a benzamide group.
Uniqueness
The uniqueness of 4-(2-ETHYLBUTANAMIDO)-N-[5-(TRIFLUOROMETHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE lies in its combination of a trifluoromethyl group and a thiadiazole ring, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various applications .
Properties
Molecular Formula |
C16H17F3N4O2S |
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Molecular Weight |
386.4 g/mol |
IUPAC Name |
4-(2-ethylbutanoylamino)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C16H17F3N4O2S/c1-3-9(4-2)12(24)20-11-7-5-10(6-8-11)13(25)21-15-23-22-14(26-15)16(17,18)19/h5-9H,3-4H2,1-2H3,(H,20,24)(H,21,23,25) |
InChI Key |
KTUDILUZLHDONU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C(F)(F)F |
Origin of Product |
United States |
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